molecular formula C16H9Cl3N2O2 B2986772 3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione CAS No. 271254-71-8

3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione

Cat. No.: B2986772
CAS No.: 271254-71-8
M. Wt: 367.61
InChI Key: HHXYXNPQQBOYSH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Investigated for its potential therapeutic effects

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dichloroaniline in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalyst
  • Temperature: 60-80°C
  • Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The process may include:

  • Continuous flow reactors
  • High-throughput screening for catalyst optimization
  • Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Halogenation, nitration, or sulfonation reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Chlorine gas for halogenation

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)pyrrole-2,5-dione
  • 3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione derivatives

Comparison

Compared to similar compounds, this compound may exhibit unique properties such as:

  • Higher biological activity
  • Different solubility profiles
  • Enhanced stability under specific conditions

This general structure should provide a good starting point for your article. For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2O2/c17-10-3-1-9(2-4-10)12-8-15(22)21(16(12)23)20-14-6-5-11(18)7-13(14)19/h1-8,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXYXNPQQBOYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(C2=O)NC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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